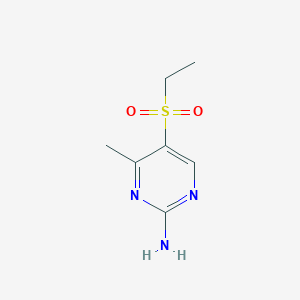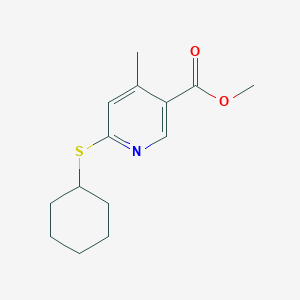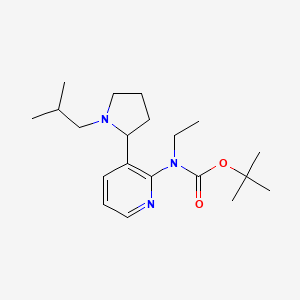
4-(4-Iodophenyl)-1-propyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Iodophenyl)-1-propyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of an iodophenyl group attached to the pyrazole ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Iodophenyl)-1-propyl-1H-pyrazole typically involves the reaction of 4-iodophenylhydrazine with 1-propyl-1H-pyrazole-4-carbaldehyde under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-(4-Iodophenyl)-1-propyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of deiodinated products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide in the presence of a palladium catalyst.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Products with different substituents replacing the iodine atom.
Oxidation Reactions: Oxidized derivatives of the original compound.
Reduction Reactions: Deiodinated products or reduced forms of the compound.
Aplicaciones Científicas De Investigación
4-(4-Iodophenyl)-1-propyl-1H-pyrazole is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(4-Iodophenyl)-1-propyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the pyrazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may also participate in signaling pathways, affecting cellular processes and functions.
Comparación Con Compuestos Similares
4-Iodophenol: An aromatic compound with similar iodine substitution.
4-Iodophenylboronic Acid: Used in coupling reactions and has similar reactivity.
4-Iodophenylacetic Acid: Another iodine-substituted compound with different functional groups.
Uniqueness: 4-(4-Iodophenyl)-1-propyl-1H-pyrazole is unique due to the presence of both the iodophenyl group and the pyrazole ring, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple research fields make it a valuable compound for scientific exploration.
Propiedades
Fórmula molecular |
C12H13IN2 |
|---|---|
Peso molecular |
312.15 g/mol |
Nombre IUPAC |
4-(4-iodophenyl)-1-propylpyrazole |
InChI |
InChI=1S/C12H13IN2/c1-2-7-15-9-11(8-14-15)10-3-5-12(13)6-4-10/h3-6,8-9H,2,7H2,1H3 |
Clave InChI |
RTFFJHNMHGPWFJ-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=C(C=N1)C2=CC=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(7AS)-6-Hydroxytetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B11799533.png)








![5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)-3-methyl-1,2,4-oxadiazole](/img/structure/B11799585.png)
